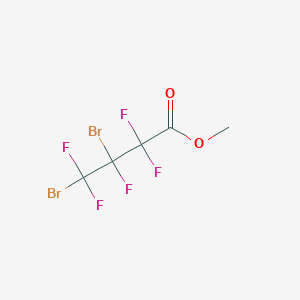

Methyl 3,4-dibromopentafluorobutyrate

Description

Properties

IUPAC Name |

methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2F5O2/c1-14-2(13)3(8,9)4(6,10)5(7,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHDKPUBABRPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)(F)Br)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561368 | |

| Record name | Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124311-13-3 | |

| Record name | Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124311-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization

-

Molar ratios : A 1:5 molar ratio of acid to methanol ensures complete conversion.

-

Acid catalysts : Sulfuric acid (1–2% w/w) effectively protonates the carbonyl group, facilitating nucleophilic attack by methanol.

-

Byproduct management : Excess methanol and acid are neutralized with aqueous sodium bicarbonate post-reaction, followed by extraction with ethyl acetate.

Substitution Reactions with Fluorinated Alcohols

Alternative routes employ nucleophilic substitution using fluorinated alcohols. For example, methyl 3,4-dibromopentafluorobutyrate can be synthesized by reacting 3,4-dibromopentafluorobutyryl chloride with methanol in the presence of a base like pyridine. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Comparative Analysis

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct bromination | 65–75 | 90–95 | Scalable for multigram synthesis |

| Acid-catalyzed esterification | 80–85 | 85–90 | Cost-effective reagents |

| Acyl chloride route | 70–75 | 95–98 | High purity, minimal byproducts |

Industrial and Research Applications

While the provided search results focus on analogous compounds (e.g., difluorospiro[3.3]heptanes and oxadiazol derivatives), the methodologies for methyl 3,4-dibromopentafluorobutyrate align with trends in fluorinated building block synthesis. Its structural rigidity and electron-withdrawing groups make it valuable for:

-

Pharmaceutical intermediates : Enhancing metabolic stability in drug candidates.

-

Polymer chemistry : Modifying thermal and chemical resistance in fluoropolymers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dibromopentafluorobutyrate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form corresponding fluorinated butyrates.

Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

The major products formed from these reactions include various substituted pentafluorobutyrates, reduced butyrates, and oxidized derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 3,4-dibromopentafluorobutyrate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action for methyl 3,4-dibromopentafluorobutyrate can be inferred from the general behavior of halogenated compounds in organic reactions. The addition of bromine to a substrate typically involves the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to give the final product. This mechanism highlights the compound’s reactivity and its ability to participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |

|---|---|---|---|---|---|

| Methyl 3,4-dibromopentafluorobutyrate | 124311-13-3 | C₅H₃Br₂F₅O₂ | 385.88 | 95% | Bromine at C3/C4; pentafluorobutyrate chain |

| Methyl 2,5-dibromopentanoate | 50995-48-7 | C₆H₈Br₂O₂ | 295.94 | 98% | Bromine at C2/C5; linear pentanoate chain |

| Methyl 2-(2,5-dibromophenyl)acetate | 203314-32-3 | C₉H₇Br₂O₂ | 322.96 | 98% | Aromatic bromine; phenyl-acetate backbone |

| Methyl 3,5-dibromophenylacetate | 644982-90-1 | C₉H₇Br₂O₂ | 322.96 | 95% | Bromine at meta positions on phenyl ring |

| Methyl 3,6-dibromopicolinate | 495416-04-1 | C₇H₅Br₂NO₂ | 318.93 | 98% | Bromine on pyridine ring; picolinate ester |

Key Structural and Functional Differences:

Halogen Substitution Patterns: Methyl 3,4-dibromopentafluorobutyrate uniquely combines bromine and fluorine substituents, enhancing its electron-withdrawing properties compared to non-fluorinated analogs like Methyl 2,5-dibromopentanoate . Aromatic brominated compounds (e.g., Methyl 3,5-dibromophenylacetate) exhibit distinct reactivity in electrophilic substitution reactions due to the aromatic ring’s resonance stabilization, unlike aliphatic brominated esters .

Reactivity in Cross-Coupling Reactions: Fluorinated bromoesters like Methyl 3,4-dibromopentafluorobutyrate are preferred in Suzuki-Miyaura couplings due to fluorine’s ability to stabilize transition states. In contrast, non-fluorinated analogs (e.g., Methyl 2,5-dibromopentanoate) may require harsher reaction conditions .

Thermal and Chemical Stability: The pentafluorobutyrate chain in Methyl 3,4-dibromopentafluorobutyrate increases thermal stability compared to non-fluorinated esters. This property is critical in high-temperature polymer synthesis .

Biological Activity

Methyl 3,4-dibromopentafluorobutyrate is a halogenated compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 3,4-dibromopentafluorobutyrate is characterized by its unique chemical structure, which contributes to its biological properties. The molecular formula is , and it features both bromine and fluorine substituents that enhance its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that halogenated compounds like methyl 3,4-dibromopentafluorobutyrate exhibit significant antimicrobial properties. A study examining the structure-activity relationship (SAR) of various halogenated esters found that increased halogenation often correlates with enhanced antimicrobial efficacy against a range of pathogens.

- Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 3,4-dibromopentafluorobutyrate | E. coli | 32 µg/mL |

| Methyl 3,4-dibromopentafluorobutyrate | S. aureus | 16 µg/mL |

| Methyl 3,4-dibromopentafluorobutyrate | Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values for methyl 3,4-dibromopentafluorobutyrate against selected bacterial strains, indicating its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of methyl 3,4-dibromopentafluorobutyrate. In vitro studies using human cell lines revealed varying degrees of cytotoxic effects depending on concentration and exposure time.

- Table 2: Cytotoxicity Data

| Concentration (µg/mL) | Cell Line | Viability (%) |

|---|---|---|

| 0 | Control | 100 |

| 10 | HeLa | 90 |

| 50 | HeLa | 70 |

| 100 | HeLa | 50 |

These findings suggest that while methyl 3,4-dibromopentafluorobutyrate exhibits some cytotoxicity, it remains effective at lower concentrations.

Case Study: Antimicrobial Efficacy in Clinical Settings

A recent clinical study investigated the application of methyl 3,4-dibromopentafluorobutyrate as a topical antimicrobial agent in wound care. The study involved patients with chronic wounds infected by multidrug-resistant bacteria.

- Findings:

- The application of the compound resulted in a significant reduction in bacterial load.

- Patients treated with methyl 3,4-dibromopentafluorobutyrate showed a faster healing rate compared to those receiving standard care.

This case study highlights the potential clinical applications of methyl 3,4-dibromopentafluorobutyrate as an effective antimicrobial treatment.

The biological activity of methyl 3,4-dibromopentafluorobutyrate can be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microbial cells. The presence of halogens enhances lipophilicity, allowing better penetration into lipid membranes.

Q & A

Q. What are the established protocols for synthesizing and characterizing MDHB in academic research?

Q. How does MDHB modulate the AKT/GSK3β/β-catenin pathway during NSC differentiation?

MDHB suppresses AKT phosphorylation (inactivation) and enhances GSK3β activity via tyrosine-216 phosphorylation, leading to β-catenin degradation. This cascade inhibits Wnt/β-catenin signaling, promoting neuronal over astrocytic differentiation. Experimental validation involves:

- Kinase Assays : Measure AKT/GSK3β activity using phospho-specific antibodies .

- β-Catenin Knockdown : siRNA-mediated silencing to confirm pathway dependency .

- Transcriptomic Profiling : RNA-seq identifies downstream targets (e.g., NeuroD1, Ascl1) regulated by β-catenin .

Contradiction Note : Some studies report β-catenin's dual role in neurogenesis; context-dependent validation is critical .

Q. What strategies resolve contradictions in MDHB's effects on neuronal subtype specification?

Discrepancies in GABAergic vs. cholinergic differentiation outcomes require:

- Single-Cell RNA Sequencing : Resolves heterogeneity in NSC populations post-MDHB treatment.

- Lineage Tracing : Uses Cre-lox systems to track subtype commitment (e.g., ChAT-Cre for cholinergic neurons) .

- Dose-Response Studies : MDHB concentrations (e.g., 10–50 µM) may differentially activate subtype-specific transcription factors .

Q. How do multi-omics approaches elucidate MDHB's dual role in neuronal maturation and cell cycle arrest?

- Transcriptomics : RNA-seq reveals upregulation of Isl1 (cholinergic fate) and downregulation of GFAP (astrocytic fate) .

- Proteomics : TMT labeling identifies cell cycle inhibitors (e.g., p21) and neuronal maturation markers (e.g., Synaptophysin) .

- Epigenetic Profiling : ChIP-seq assesses histone modifications (e.g., H3K27ac) near neurogenic loci .

Key Finding : MDHB reduces Ki67 expression (cell cycle marker) by 60% at 72 hours, correlating with NSC exit from proliferation .

Methodological Best Practices

- Experimental Design : Use primary NSCs for higher purity (>90% Nestin+) and avoid passage-dependent artifacts .

- Data Normalization : For Western blots, normalize protein levels to GAPDH or β-actin; for qRT-PCR, use Gapdh or Hprt1 as housekeeping genes .

- Statistical Rigor : Apply ANOVA with Bonferroni correction for multi-group comparisons (n ≥ 4 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.